molecular formula C20H19ClN2O3S B1666414 4-(5-(4-Chlorophenyl)-2-methyl-3-propionylpyrrol-1-yl)benzenesulfonamide CAS No. 1000279-69-5

4-(5-(4-Chlorophenyl)-2-methyl-3-propionylpyrrol-1-yl)benzenesulfonamide

Cat. No. B1666414
CAS RN: 1000279-69-5
M. Wt: 402.9 g/mol
InChI Key: ABACVOXFUHDKNZ-UHFFFAOYSA-N
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Scientific Research Applications

A-867744 has a wide range of applications in scientific research:

    Chemistry: It is used to study the modulation of nicotinic acetylcholine receptors and their role in chemical signaling.

    Biology: The compound helps in understanding the biological mechanisms underlying cognitive functions and neurological disorders.

    Medicine: A-867744 is investigated for its potential therapeutic applications in treating conditions like Alzheimer’s disease and schizophrenia.

    Industry: It is used in the development of new drugs targeting nicotinic acetylcholine receptors.

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. For example, they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-867744 involves multiple steps, starting with the preparation of the core structure, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of A-867744 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification . The compound is produced under controlled conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

A-867744 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of A-867744

A-867744 is unique due to its high potency and selectivity for alpha7 nicotinic acetylcholine receptors. It has a distinct pharmacological profile compared to other modulators, making it a valuable compound for research .

properties

IUPAC Name

4-[5-(4-chlorophenyl)-2-methyl-3-propanoylpyrrol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-3-20(24)18-12-19(14-4-6-15(21)7-5-14)23(13(18)2)16-8-10-17(11-9-16)27(22,25)26/h4-12H,3H2,1-2H3,(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABACVOXFUHDKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20142875
Record name A-867744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20142875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000279-69-5
Record name A-867744
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000279695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-867744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20142875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-867744
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6NW23A765
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-(4-Chlorophenyl)-2-methyl-3-propionylpyrrol-1-yl)benzenesulfonamide
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4-(5-(4-Chlorophenyl)-2-methyl-3-propionylpyrrol-1-yl)benzenesulfonamide
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4-(5-(4-Chlorophenyl)-2-methyl-3-propionylpyrrol-1-yl)benzenesulfonamide
Reactant of Route 4
4-(5-(4-Chlorophenyl)-2-methyl-3-propionylpyrrol-1-yl)benzenesulfonamide
Reactant of Route 5
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4-(5-(4-Chlorophenyl)-2-methyl-3-propionylpyrrol-1-yl)benzenesulfonamide
Reactant of Route 6
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4-(5-(4-Chlorophenyl)-2-methyl-3-propionylpyrrol-1-yl)benzenesulfonamide

Q & A

Q1: What makes the interaction of A-867744 with α7 nicotinic acetylcholine receptors (nAChRs) unique compared to other positive allosteric modulators (PAMs)?

A1: A-867744 distinguishes itself from other type II α7 PAMs in several key ways. Firstly, while it potently enhances acetylcholine (ACh)-evoked currents, it doesn't exhibit the typical secondary component seen with other PAMs like TQS []. Secondly, A-867744 uniquely displaces the binding of the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) to rat cortex α7* nAChRs, suggesting a distinct binding interaction []. Finally, kinetic analysis reveals A-867744 demonstrates a type I-like modulation during brief agonist pulses, unlike the prolonged activation typical of type II PAMs, suggesting a unique mechanism despite being classified as type II [].

Q2: What is the significance of A-867744's ability to enhance both peak current responses and the duration of channel opening in α7 nAChRs?

A2: A-867744's ability to both augment and prolong α7 nAChR activation holds therapeutic potential. By increasing the amplitude of agonist-evoked currents, it can amplify the physiological effects of acetylcholine. Furthermore, by reducing receptor desensitization and prolonging channel opening, A-867744 may enhance the duration of these effects [, ]. This dual action makes it a promising candidate for investigating treatments for cognitive deficits in conditions like Alzheimer's disease and schizophrenia [].

Q3: Were any cytotoxic effects observed with A-867744, and what is the significance of these findings?

A3: Importantly, research indicates that A-867744, even at concentrations that effectively modulate α7 nAChR activity, did not exhibit cytotoxic effects in PC12 cells or rat cortical neurons []. This lack of toxicity is particularly noteworthy because the prolonged channel opening induced by type II PAMs like A-867744 had raised concerns about potential calcium-induced toxicity []. These findings support the potential of A-867744 as a therapeutic agent, though further research is needed to fully assess its safety profile.

Q4: What in vivo studies have been conducted on A-867744, and what do they suggest about its therapeutic potential?

A4: A-867744 exhibits a favorable pharmacokinetic profile across species, achieving sufficient brain concentrations to effectively modulate α7 nAChRs []. In a rodent model of sensory gating, which is often impaired in schizophrenia, A-867744 successfully normalized gating deficits []. While this preclinical data is promising, further research, including studies in higher-order animals and eventually human clinical trials, are needed to confirm its efficacy and safety for treating cognitive impairments.

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